molecular formula C18H17ClN2O4 B3546176 1-[4-(2-chloro-4-nitrophenoxy)benzoyl]piperidine

1-[4-(2-chloro-4-nitrophenoxy)benzoyl]piperidine

Cat. No.: B3546176
M. Wt: 360.8 g/mol
InChI Key: FMPHAVKZRCYHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[4-(2-chloro-4-nitrophenoxy)benzoyl]piperidine” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the benzoyl group, and the attachment of the 2-chloro-4-nitrophenoxy group . The exact synthesis pathway would depend on the starting materials and the specific conditions used.


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a piperidine ring, a benzoyl group, and a 2-chloro-4-nitrophenoxy group . The exact arrangement of these groups would depend on the specific synthesis pathway used.


Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely be influenced by the presence of the piperidine ring, the benzoyl group, and the 2-chloro-4-nitrophenoxy group . These groups could participate in a variety of reactions, including nucleophilic substitutions and free radical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure . For example, the presence of the piperidine ring, the benzoyl group, and the 2-chloro-4-nitrophenoxy group could affect properties such as solubility, stability, and reactivity.

Properties

IUPAC Name

[4-(2-chloro-4-nitrophenoxy)phenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4/c19-16-12-14(21(23)24)6-9-17(16)25-15-7-4-13(5-8-15)18(22)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPHAVKZRCYHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2-chloro-4-nitrophenoxy)benzoyl]piperidine
Reactant of Route 2
Reactant of Route 2
1-[4-(2-chloro-4-nitrophenoxy)benzoyl]piperidine
Reactant of Route 3
Reactant of Route 3
1-[4-(2-chloro-4-nitrophenoxy)benzoyl]piperidine
Reactant of Route 4
Reactant of Route 4
1-[4-(2-chloro-4-nitrophenoxy)benzoyl]piperidine
Reactant of Route 5
Reactant of Route 5
1-[4-(2-chloro-4-nitrophenoxy)benzoyl]piperidine
Reactant of Route 6
Reactant of Route 6
1-[4-(2-chloro-4-nitrophenoxy)benzoyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.